8-Chloro-6-nitro-2H,4H-1,3-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine is an organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with chlorine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-nitro-2H,4H-1,3-benzodioxine typically involves the nitration of 6-chloro-2H,4H-1,3-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).
Major Products Formed
Reduction: 8-Amino-6-nitro-2H,4H-1,3-benzodioxine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Chloro-6-nitro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one: Similar structure but with an oxazinone ring instead of a benzodioxine ring.
8-(Chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine: Similar structure but with a chloromethyl group instead of a chlorine atom.
Uniqueness
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chlorine atom on the benzodioxine ring makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
40130-31-2 |
---|---|
Molekularformel |
C8H6ClNO4 |
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
8-chloro-6-nitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-6(10(11)12)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2 |
InChI-Schlüssel |
MEZANCXHGWAJEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.